Propanoic acid, 2-(1-naphthalenyloxy)-
Description
Propanoic acid, 2-(1-naphthalenyloxy)- (IUPAC: 2-(naphthalen-1-yloxy)propanoic acid) is a carboxylic acid derivative featuring a naphthalene ring substituted via an ether linkage at the 1-position of the naphthalene and the 2-position of the propanoic acid backbone. The compound’s structure suggests utility in pharmaceutical or material science contexts, particularly due to the aromatic naphthalene group’s capacity for π-π interactions and the carboxylic acid’s role in hydrogen bonding .
Structure
2D Structure
Properties
IUPAC Name |
2-naphthalen-1-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVXDDWEGVLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884520 | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13949-67-2 | |
| Record name | 2-(1-Naphthalenyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13949-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(1-Naphthyloxy)propionic acid | |
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| Record name | 13949-67-2 | |
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| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
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| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
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| Record name | 2-(naphthalen-1-yloxy)propanoic acid | |
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| Record name | 2-(1-NAPHTHYLOXY)PROPIONIC ACID | |
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Mechanism of Action
Target of Action
The primary target of 2-(naphthalen-1-yloxy)propanoic acid is the Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel, which is considered to be a potential target for cancer and other human diseases.
Mode of Action
2-(naphthalen-1-yloxy)propanoic acid and its derivatives are designed and synthesized as new TRPM4 inhibitors . By inhibiting TRPM4, these compounds can regulate the influx of cations, particularly calcium, into the cells. This regulation can affect various cellular processes, including cell proliferation and apoptosis.
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water. This solubility profile may influence its absorption and distribution within the body.
Result of Action
One of the most promising compounds of 2-(naphthalen-1-yloxy)propanoic acid derivatives, known as 7d (ZX08903), has shown promising antiproliferative activity against prostate cancer cell lines. It suppresses colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells. Furthermore, it can induce cell apoptosis in prostate cancer cells in a concentration-dependent manner.
Action Environment
The action, efficacy, and stability of 2-(naphthalen-1-yloxy)propanoic acid can be influenced by various environmental factors. Furthermore, it should be stored under normal conditions and handled properly to avoid ingestion, inhalation, or skin contact. When in contact with strong oxidizing agents, it may react violently, leading to fire or explosion.
Biological Activity
Propanoic acid, 2-(1-naphthalenyloxy)-, also known as (2S)-2-(naphthalen-1-yloxy)propanoic acid, is an organic compound characterized by the presence of a naphthalene ring linked to a propanoic acid moiety. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure
The chemical structure of Propanoic acid, 2-(1-naphthalenyloxy)- can be represented as follows:
The biological activity of Propanoic acid, 2-(1-naphthalenyloxy)- is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activities.
- DNA Intercalation : The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.
- Hydrogen Bonding : The propanoic acid component can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.
Anti-inflammatory Properties
Research indicates that Propanoic acid, 2-(1-naphthalenyloxy)- exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. For instance:
- Study Findings : A study demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of Propanoic acid, 2-(1-naphthalenyloxy)- have also been explored. It has shown effectiveness against various bacterial strains:
- In vitro Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
Case Study 1: Anti-inflammatory Effects
A controlled experiment evaluated the anti-inflammatory effects of Propanoic acid, 2-(1-naphthalenyloxy)- in a murine model of acute inflammation. Mice were treated with varying doses of the compound prior to LPS injection. Results indicated:
| Dose (mg/kg) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| 0 | 150 ± 10 | 200 ± 15 |
| 10 | 90 ± 8 | 120 ± 10 |
| 50 | 50 ± 5 | 70 ± 5 |
This data supports the compound's role in reducing inflammatory markers significantly compared to the control group .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, Propanoic acid, 2-(1-naphthalenyloxy)- was tested against Staphylococcus aureus and Escherichia coli. The results were as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
These findings indicate that while the compound is more effective against Staphylococcus aureus, it still retains some activity against E. coli .
Scientific Research Applications
Chemistry
In the field of organic chemistry, propanoic acid, 2-(1-naphthalenyloxy)- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution. This versatility makes it valuable in developing new compounds with desired properties.
Biology
Research has indicated that propanoic acid, 2-(1-naphthalenyloxy)- exhibits potential biological activities , particularly:
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in chronic inflammatory conditions.
- Antimicrobial Activity : Preliminary investigations have shown promise in its ability to combat certain microbial infections.
Medicine
Due to its structural similarity to other bioactive compounds, propanoic acid, 2-(1-naphthalenyloxy)- is explored as a potential drug candidate . Its interactions with biological targets like enzymes and receptors could lead to novel therapeutic agents .
Pharmacological Effects
Research has highlighted several pharmacological properties of propanoic acid, 2-(1-naphthalenyloxy)-:
- Hypolipidemic Effects : Derivatives of this compound have demonstrated significant reductions in serum levels of total cholesterol and triglycerides while increasing high-density lipoproteins (HDLs). In studies involving hyperlipidemic rat models, specific derivatives were found to be more effective than established drugs like gemfibrozil .
Case Study: Hypolipidemic Activity
A notable study evaluated the hypolipidemic activity of various derivatives of propanoic acid, 2-(1-naphthalenyloxy)- in a hyperlipidemic rat model. The results are summarized below:
| Compound | Total Cholesterol Reduction | Triglycerides Reduction | LDL Reduction | HDL Increase |
|---|---|---|---|---|
| Gemfibrozil | Reference | Reference | Reference | Reference |
| Mercaptotriazole | Significant | Significant | Significant | Significant |
| 1,3,4-Oxadiazole | High | Moderate | High | Moderate |
| Hydroxypyrazoline | Moderate | Moderate | Low | High |
These findings indicate that structural modifications can enhance the hypolipidemic properties of the compound.
Industrial Applications
In industry, propanoic acid, 2-(1-naphthalenyloxy)- is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in formulations requiring specific reactivity or stability characteristics .
Comparison with Similar Compounds
Positional Isomers: 2-(2-Naphthalenyloxy)propanoic Acid Derivatives
- CAS 30406-75-8: Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (C₁₄H₁₄O₃) differs in the naphthalene substitution (2-position vs. 1-position). The 2-naphthalenyloxy group may confer distinct electronic properties due to differences in resonance stabilization. For example, methyl esters of such isomers are intermediates in synthesizing anti-inflammatory agents or agrochemicals .
- CAS 10470-82-3: 2-(2-Naphthalenyloxy)propanoic acid (C₁₃H₁₂O₃) shares the same backbone but substitutes the naphthalene at the 2-position. This positional isomerism likely affects solubility and melting points, though experimental data are absent .
Functional Group Modifications
- Carboxylic Acid Replacements: Sulfonic/Phosphonic Acid Derivatives (Compounds 7–11 in ): Replacing the carboxylic acid with sulfonic (compound 7) or phosphonic acid (compound 8) groups reduces binding affinity to GPR44 (Ki > 2400 nM vs. <100 nM for carboxylic acids). This highlights the critical role of the carboxylic acid in receptor interactions . Methyl Substitutions (Compounds 10–11 in ): Methyl groups at the propanoic acid’s β-position lower steric hindrance but may reduce polarity, impacting pharmacokinetics .
Stereochemical Variations
- Enantiomeric Effects: demonstrates stereoselectivity in PPARγ binding for α-trifluoroethoxy propanoic acid derivatives. The (S)-enantiomer (SB-219994) exhibits 770-fold higher affinity than the (R)-enantiomer, suggesting that the chirality of 2-(1-naphthalenyloxy)propanoic acid could significantly influence biological activity .
Naphthalene-Substituted Propanoic Acid Derivatives
- CAS 7476-24-6: 2-Ethoxy-2-(naphthalen-1-yl)propanoic acid (C₁₅H₁₆O₃) introduces an ethoxy group at the 2-position, increasing hydrophobicity (XLogP = 3.2) compared to the unsubstituted parent compound. This modification enhances membrane permeability but may reduce aqueous solubility .
- CAS 16563-41-0: Propanoic acid, 3-(1-naphthalenyloxy)- (C₁₃H₁₂O₃) shifts the ether linkage to the 3-position, altering the molecule’s conformational flexibility. Such positional changes can affect intermolecular interactions in drug-receptor binding .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | LogP (Calculated) | PSA (Ų) |
|---|---|---|---|---|---|---|
| 2-(1-Naphthalenyloxy)propanoic acid | N/A | C₁₃H₁₂O₃ | 216.24 | 1-Naphthalenyloxy, COOH | ~2.5* | 46.53 |
| 2-(2-Naphthalenyloxy)propanoic acid | 10470-82-3 | C₁₃H₁₂O₃ | 216.24 | 2-Naphthalenyloxy, COOH | ~2.5* | 46.53 |
| 3-(1-Naphthalenyloxy)propanoic acid | 16563-41-0 | C₁₃H₁₂O₃ | 216.24 | 1-Naphthalenyloxy, COOH (3-position) | ~2.5* | 46.53 |
| 2-Ethoxy-2-(1-naphthalenyl)propanoic acid | 7476-24-6 | C₁₅H₁₆O₃ | 244.29 | Ethoxy, 1-Naphthalenyl | 3.2 | 46.53 |
*Estimated based on analogs.
Preparation Methods
Base-Catalyzed Etherification
The core synthesis involves a nucleophilic substitution reaction between 2-naphthol and a propanoic acid derivative. A representative method from patent KR910001998B1 employs 2-bromopropanoic acid as the electrophile, reacting with 2-naphthol in the presence of an alkali metal base. The reaction proceeds under anhydrous conditions in solvents such as toluene or tetrahydrofuran (THF), with potassium hydroxide (KOH) or sodium hydroxide (NaOH) facilitating deprotonation of the naphthol.
Reaction Mechanism :
-
Deprotonation of 2-naphthol by the base forms a naphthoxide ion.
-
Nucleophilic attack on the α-carbon of 2-bromopropanoic acid displaces the bromide ion.
-
Acidic workup yields the free carboxylic acid.
Optimized Conditions :
Table 1: Comparative Reaction Conditions for Nucleophilic Substitution
Optical Resolution for Enantiomeric Purification
Chiral Resolving Agents
The racemic mixture of 2-(1-naphthalenyloxy)propanoic acid requires resolution to isolate the pharmacologically active (S)-enantiomer. Patent KR860001547B1 details the use of N-methyl-D-glucamine as a chiral resolving agent. The process involves:
-
Forming diastereomeric salts by reacting the racemic acid with N-methyl-D-glucamine in a toluene/methanol solvent.
-
Selective crystallization of the (S)-enantiomer salt at 55°C.
-
Acidic liberation of the free (S)-acid using HCl or H₂SO₄.
Key Advantages :
-
Solvent Ratio : Toluene/methanol (3:1 to 4:1) optimizes salt solubility differences.
-
Seeding : Introduction of preformed (S)-salt crystals accelerates crystallization.
Industrial-Scale Synthesis
Continuous Flow Reactors
Large-scale production adopts continuous flow systems to enhance reproducibility and reduce byproducts. Reactants are pumped through temperature-controlled modules, ensuring consistent mixing and heat dissipation. Post-reaction purification involves:
-
Crystallization : Ethyl acetate/hexane mixtures precipitate the crude product.
-
Chromatography : Silica gel columns remove residual 2-naphthol and brominated impurities.
Yield Optimization :
-
Temperature Gradients : Gradual cooling from 65°C to 25°C minimizes impurity incorporation.
-
Catalyst Recycling : Base catalysts (e.g., KOH) are recovered via aqueous extraction and reused.
Comparative Analysis of Methods
Efficiency vs. Stereochemical Control
Table 2: Method Trade-offs
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85–92% | Racemic | High |
| Optical Resolution | 70–75% | >99% ee | Moderate |
| Industrial Synthesis | 80–85% | 98% | Very High |
Q & A
Q. What occupational health protocols are recommended for handling 2-(1-naphthalenyloxy)propanoic acid in lab settings?
- Exposure Control :
- Ventilation : Use fume hoods during synthesis to limit aerosol exposure .
- PPE : Nitrile gloves and safety goggles. Monitor air samples per OSHA standards (29 CFR 1910.1020) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
